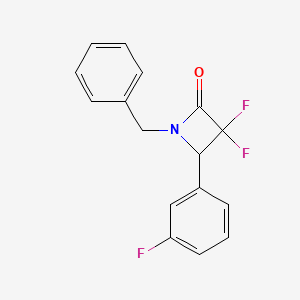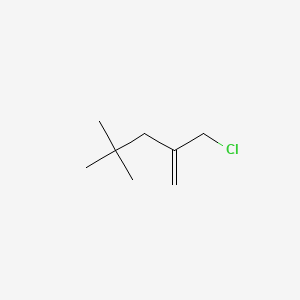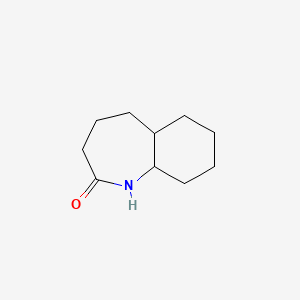
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyl group, two fluorine atoms at the 3-position, and a fluorophenyl group at the 4-position of the azetidinone ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor such as a β-lactam.
Introduction of Fluorine Atoms: The difluoromethylene group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation and Fluorophenyl Substitution: The benzyl group and the fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl and fluorophenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using nucleophiles such as amines or thiols.
Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Aplicaciones Científicas De Investigación
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor sites, thereby altering cellular signaling pathways.
Comparación Con Compuestos Similares
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoro-4-phenylazetidin-2-one: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
1-Benzyl-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one: The position of the fluorine atom on the phenyl ring is different, which can affect its reactivity and interactions with molecular targets.
1-Benzyl-3,3-difluoro-4-(2-fluorophenyl)azetidin-2-one: Similar to the previous compound, the position of the fluorine atom can influence its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C16H12F3NO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H12F3NO/c17-13-8-4-7-12(9-13)14-16(18,19)15(21)20(14)10-11-5-2-1-3-6-11/h1-9,14H,10H2 |
Clave InChI |
OURZLXWEKHKPGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)


![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)


![3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)


